TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615430
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC2CCC1N2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

CAS No.:

Cat. No.: VC13615430

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
Standard InChI Key SENOIERVHIUDCX-HRDYMLBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2
SMILES CC(C)(C)OC(=O)NC1CC2CCC1N2
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CCC1N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 7-azabicyclo[2.2.1]heptane core, a bridged bicyclic structure with nitrogen at the 7-position. The exo-configuration of the carbamate group at the 2-position ensures spatial orientation critical for molecular recognition . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Nametert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
SMILESCC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2
Boiling PointNot reported
SolubilityLimited in water; soluble in organic solvents (DMF, DCM)

Stereochemical Considerations

The exo stereochemistry of the carbamate group is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds . Computational studies suggest that the bicyclic framework imposes torsional strain, enhancing reactivity in nucleophilic substitutions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two steps:

  • Formation of the Azabicycloheptane Core: Cycloaddition of pyrrolidine derivatives with dienophiles under thermal or catalytic conditions .

  • Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Example Protocol:

  • Reactants: 7-azabicyclo[2.2.1]heptane (1.0 eq), Boc₂O (1.2 eq), triethylamine (2.0 eq)

  • Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours

  • Yield: 75–85% after column chromatography .

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency and safety. Key challenges include minimizing epimerization during Boc protection and ensuring enantiomeric purity (>99% ee) via chiral chromatography .

Chemical Reactivity and Applications

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O/acetoneKetone derivatives
ReductionLiAlH₄, anhydrous etherAmines (after Boc deprotection)
Nucleophilic SubstitutionAmines, K₂CO₃, DMFSubstituted carbamates

Role in Medicinal Chemistry

  • DPP-IV Inhibition: Demonstrates IC₅₀ = 16.8 ± 2.2 nM, outperforming sitagliptin (IC₅₀ = 18 nM) in preclinical models.

  • CNS Drug Development: The bicyclic scaffold mimics natural alkaloids, enabling blood-brain barrier penetration for neurodegenerative disease targets .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s rigid structure allows precise binding to the S1 pocket of dipeptidyl peptidase IV (DPP-IV), a key regulator of glucose metabolism. Molecular dynamics simulations highlight hydrophobic interactions with Tyr547 and hydrogen bonding with Glu205/206.

Pharmacokinetic Profile

ParameterValue
Plasma Half-life (rat)2.3 hours
Bioavailability42% (oral)
Protein Binding89%

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (IC₅₀)
tert-butyl N-[endo-7-azabicyclo...]carbamateEndo stereochemistry28.4 nM (DPP-IV)
N-(exo-7-Boc-7-azabicyclo...) trifluoroacetamideTrifluoroacetyl group22.1 nM (USP30)

The exo-configuration confers a 1.7-fold increase in DPP-IV affinity compared to endo analogues, attributed to reduced steric hindrance.

Future Perspectives

Ongoing research focuses on:

  • Polypharmacology: Dual-target inhibitors for diabetes and neurodegenerative diseases .

  • Green Synthesis: Catalytic asymmetric cycloadditions to reduce waste .

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